

Technical Guide: Structural & Functional Divergence of Pyrazine-2-Carboxamide Analogs

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)pyrazine-2-carboxamide

CAS No.: 40108-00-7

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Executive Summary

The distinction between 3-hydroxypyrazine-2-carboxamide (Molecule A) and its 3-hydroxymethyl analog (Molecule B) represents a fundamental lesson in medicinal chemistry: the difference between a tautomeric pharmacophore and a steric probe.

- Molecule A (T-1105): Possesses a 3-hydroxyl group directly attached to the pyrazine ring.^[1] This group is not merely a polar handle; it is a "tautomeric switch." It allows the molecule to oscillate between an enol and a keto form. The keto form mimics the hydrogen-bonding face of Guanine and Uracil, enabling lethal mutagenesis in viral RNA.
- Molecule B (3-Hydroxymethyl Analog): Possesses a hydroxymethyl group (-CH₂OH) at the 3-position. This group is chemically "locked" as an alcohol. It cannot participate in the keto-enol tautomerism required for ambiguous base pairing. Consequently, it lacks the specific antiviral mechanism of T-1105/Favipiravir.

Molecular Architecture & Tautomerism

The core differentiator is the electronic connectivity of the substituent at position 3.

The Tautomeric Switch (Molecule A)

In T-1105 (and Favipiravir), the 3-OH group is acidic ($pK_a \sim 5.1$). At physiological pH, it exists in equilibrium with its deprotonated form and, crucially, the 2-oxo (keto) tautomer.

- Enol Form: 3-hydroxypyrazine-2-carboxamide.[1]
- Keto Form: 3-oxo-3,4-dihydropyrazine-2-carboxamide.
- Significance: The keto form presents a Hydrogen-Bond Donor (N-H) and Acceptor (C=O) pattern that mimics natural nucleobases.

The Steric Block (Molecule B)

The 3-hydroxymethyl analog extends the carbon skeleton by one methylene unit (-CH₂-).

- Structure: The -OH is separated from the ring by a saturated carbon.
- Consequence: There is no conjugated pathway to move a proton from the oxygen to the ring nitrogen. The molecule remains permanently in the "alcohol" state. It cannot mimic the planar "keto" face required for RdRp (RNA-dependent RNA Polymerase) deception.

Data Comparison Table

Feature	3-Hydroxypyrazine-2-carboxamide (T-1105)	3-(Hydroxymethyl)pyrazine-2-carboxamide
3-Position Group	Hydroxyl (-OH)	Hydroxymethyl (-CH ₂ OH)
Electronic State	Tautomeric (Enol Keto)	Fixed Alcohol (Non-tautomeric)
pKa (approx)	~5.1 (Acidic proton on ring N/O)	~15-16 (Aliphatic alcohol)
H-Bond Pattern	Mimics Guanine/Uracil (Ambiguous)	Static Donor/Acceptor (No mimicry)
RdRp Binding	High affinity (as RTP metabolite)	Low affinity / Steric Clash
Primary Role	Antiviral Prodrug Core	SAR Negative Control / Impurity

Mechanism of Action: The "Lethal Mutagenesis" Pathway[2]

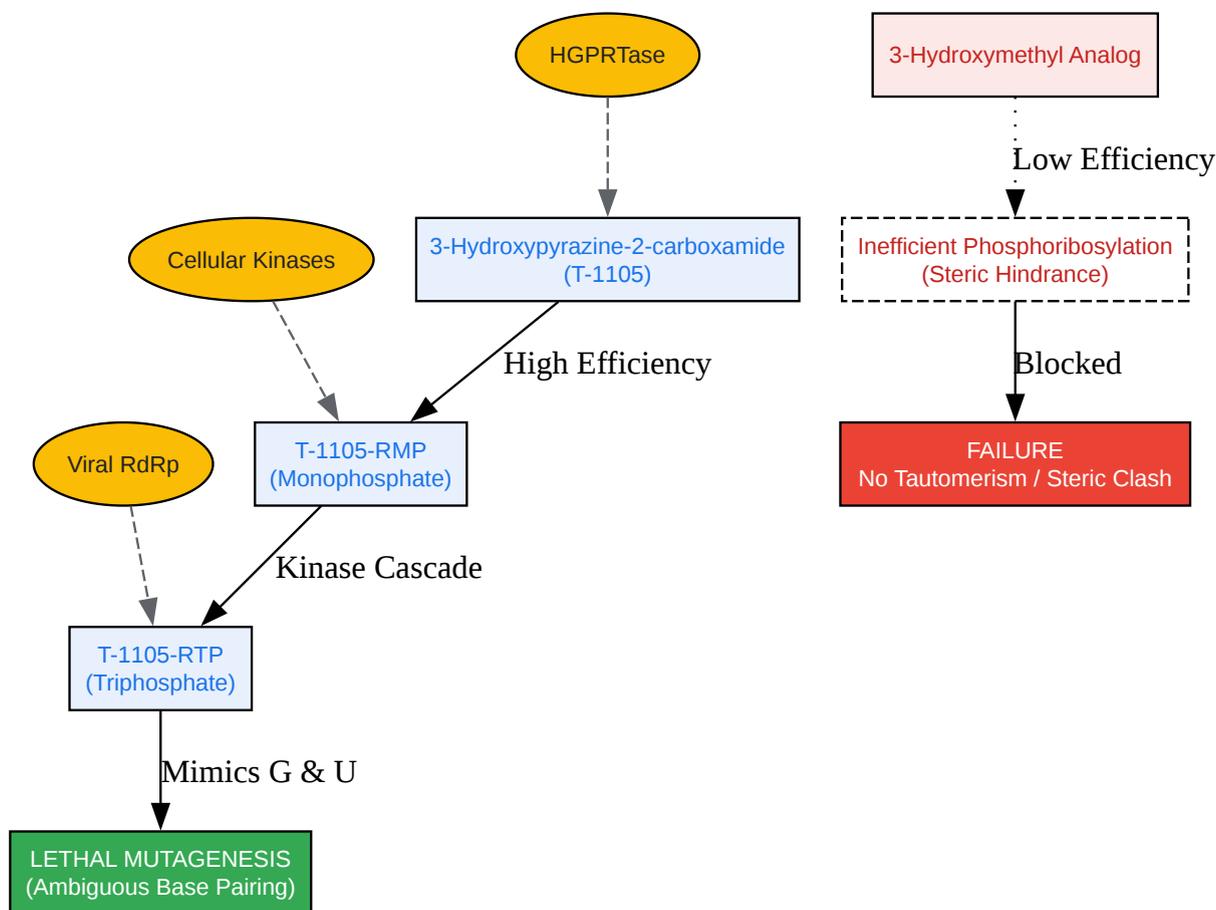
The efficacy of T-1105 relies on a multi-step metabolic activation. The 3-hydroxymethyl analog fails at the critical "Base Pairing" stage.

Pathway Logic

- Cellular Entry: Both molecules likely enter via passive diffusion, though the hydroxymethyl analog is slightly more lipophilic (depending on conformation).
- Phosphoribosylation (HGPRtase): The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRtase) recognizes the pyrazine carboxamide scaffold.
 - T-1105: Is recognized as a pseudo-base and converted to the Ribose-5'-Monophosphate (RMP).

- Analog: The extra methylene group (-CH₂-) creates steric bulk at the 3-position. This likely hinders the precise alignment required in the HGPRTase active site, significantly reducing activation efficiency.
- RdRp Interaction (The Failure Point): Even if the analog were phosphorylated to the Triphosphate (RTP) form, it would fail here.
 - T-1105-RTP: Rotates its carboxamide group to mimic Guanine (pairing with C) or Uracil (pairing with A).
 - Analog-RTP: The -CH₂OH group is spatially fixed. It cannot form the specific hydrogen bonds required to trick the polymerase. It acts as a "non-functional" nucleotide, likely causing chain termination or simple competitive inhibition rather than mutagenesis.

Pathway Visualization (DOT)



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Caption: Comparative activation pathway showing the high-efficiency metabolic conversion of T-1105 versus the steric/mechanistic failure of the hydroxymethyl analog.

Experimental Protocols

To experimentally validate the difference between these two analogs, the following protocols are recommended.

Protocol A: UV-Vis Tautomerism Assay

This protocol confirms the "Tautomeric Switch" capability of T-1105 compared to the static nature of the analog.

- Preparation: Prepare 50 μ M solutions of both compounds in three buffers:
 - Buffer A: pH 2.0 (Acidic)
 - Buffer B: pH 7.4 (Physiological)
 - Buffer C: pH 10.0 (Basic)
- Measurement: Scan UV absorbance from 200 nm to 400 nm.
- Expected Result:
 - T-1105: Will show significant bathochromic shifts (red shift) and isosbestic points as pH changes, indicating the shift between enol, keto, and anionic forms.
 - Hydroxymethyl Analog: Will show minimal spectral shifting (only minor ionization effects of the amide), confirming the lack of ring-based tautomerism.

Protocol B: In Vitro RdRp Incorporation Assay

This determines if the compound is actually accepted by the viral polymerase.

- Substrates: Synthesize the Triphosphate (RTP) forms of both T-1105 and the Hydroxymethyl analog (chemical phosphorylation required).
- System: Recombinant Influenza A RdRp complex + Viral RNA template + Primer.
- Reaction:
 - Control: ATP, GTP, CTP, UTP.
 - Exp 1: Replace GTP with T-1105-RTP.
 - Exp 2: Replace GTP with Hydroxymethyl-RTP.
- Analysis: Run products on a denaturing PAGE gel (Polyacrylamide Gel Electrophoresis).
- Validation:

- T-1105-RTP: Will show full-length RNA products (incorporation).
- Hydroxymethyl-RTP: Will likely show no bands (failure to incorporate) or truncated bands (chain termination).

References

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Sources

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